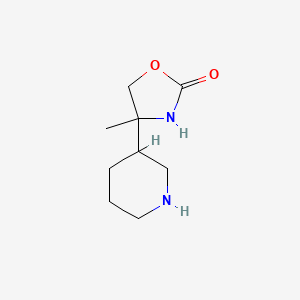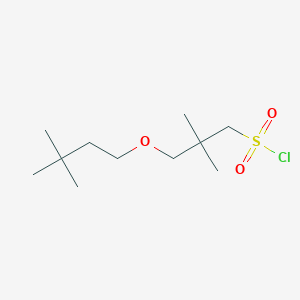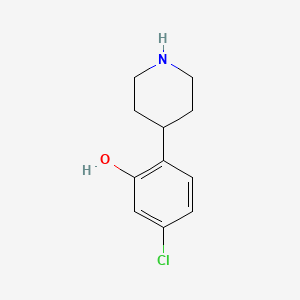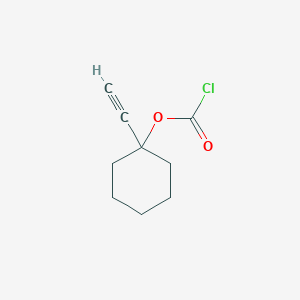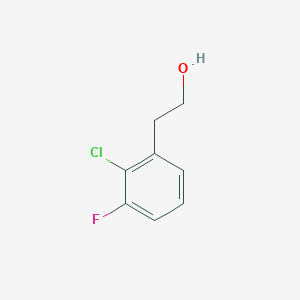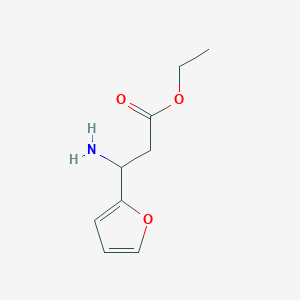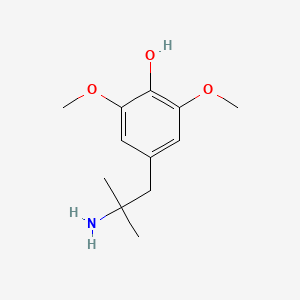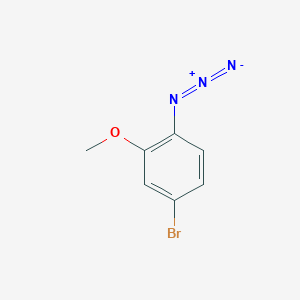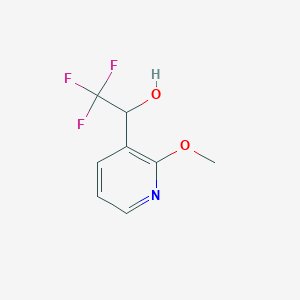
1-(3-Chloro-4-(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is an organic compound with the molecular formula C10H10ClF2O2 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
3-chloro-4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of the compound.
1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. These functional groups influence the compound’s behavior in various chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)4-7-2-3-9(8(11)5-7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
HAXADIVZRBZUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


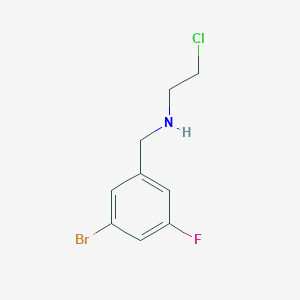
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

